molecular formula C14H22N2O B1355893 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine CAS No. 904805-93-2

2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine

Cat. No. B1355893
M. Wt: 234.34 g/mol
InChI Key: PCQCMHDWEYJAET-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine, or 2-MeO-PPE, is a synthetic chemical compound that has been utilized for numerous scientific and medical applications. It has been used in the synthesis of a variety of pharmaceuticals, as well as in laboratory experiments to study its biochemical and physiological effects.

Scientific Research Applications

Kinetics and Reaction Mechanisms

  • Reactions with Alicyclic Amines : The study by Castro et al. (2001) explored the kinetics and mechanisms of reactions involving compounds like 3-methoxyphenyl with alicyclic amines, highlighting how reaction rates and mechanisms are influenced by different amines and substrates (Castro et al., 2001).

Photochemical Reactions

  • Photochemical Cleavage Studies : González-Blanco et al. (1997) investigated the photochemical cleavage of nitrophenyl alkyl ethers, including those involving 2-methoxyphenyl and piperidine, revealing insights into the dynamic behavior of these compounds under photoexcitation (González-Blanco et al., 1997).

Synthesis and Characterization

  • Novel Synthesis Approaches : Feng (2011) described a novel method for synthesizing 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, demonstrating a three-component reaction process and providing detailed structural characterization (Feng, 2011).

Stereochemical Studies

  • Stereochemical Outcomes in Synthesis : Ramakrishna et al. (2016) explored the synthesis of 2-(4-methoxyphenyl)-3,4-(dihydroxy)piperidines, focusing on how stereochemical outcomes in cyclization reactions are affected by different types of strain (Ramakrishna et al., 2016).

Antibacterial Activity

  • Antibacterial Properties of Piperidine Derivatives : The research by Merugu et al. (2010) on microwave-assisted synthesis of piperidine-containing compounds, including their antibacterial activity, provides insights into the potential applications of these compounds in combating bacterial infections (Merugu et al., 2010).

properties

IUPAC Name

2-(2-methoxyphenyl)-2-piperidin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-17-14-8-4-3-7-12(14)13(11-15)16-9-5-2-6-10-16/h3-4,7-8,13H,2,5-6,9-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQCMHDWEYJAET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CN)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588441
Record name 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine

CAS RN

904805-93-2
Record name 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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